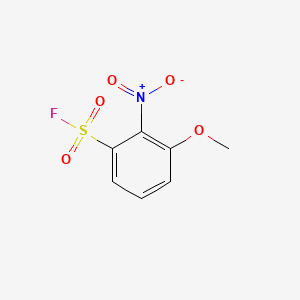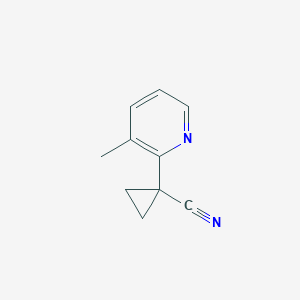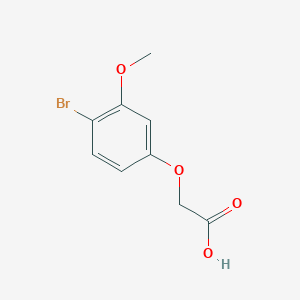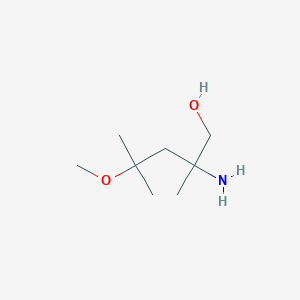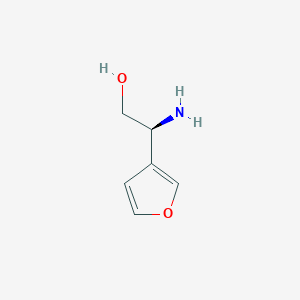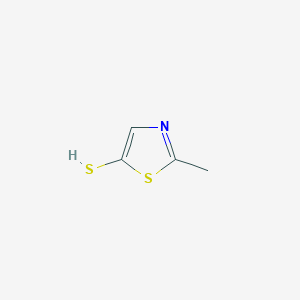
2-Methyl-1,3-thiazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-thiazole-5-thiol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group attached to the second carbon and a thiol group attached to the fifth carbon of the thiazole ring. It is known for its aromatic properties and reactivity, making it a valuable compound in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-thiol typically involves the reaction of 2-methylthiazole with sulfur-containing reagents. One common method is the reaction of 2-methylthiazole with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3-thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thioethers.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazoles.
Applications De Recherche Scientifique
2-Methyl-1,3-thiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-thiazole-5-thiol involves its interaction with biological molecules. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s aromatic ring allows it to interact with nucleic acids, potentially affecting gene expression and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,3,4-thiadiazole-5-thiol
- 5-Ethyl-2-methyl-1,3-thiazole
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
Uniqueness
2-Methyl-1,3-thiazole-5-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a thiol group on the thiazole ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61006-11-9 |
|---|---|
Formule moléculaire |
C4H5NS2 |
Poids moléculaire |
131.2 g/mol |
Nom IUPAC |
2-methyl-1,3-thiazole-5-thiol |
InChI |
InChI=1S/C4H5NS2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |
Clé InChI |
HPLFBNTYGRXHHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


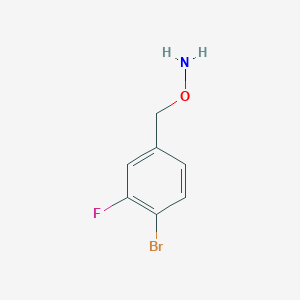
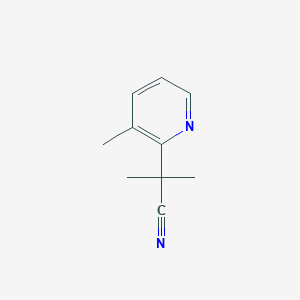

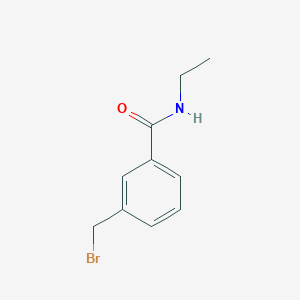
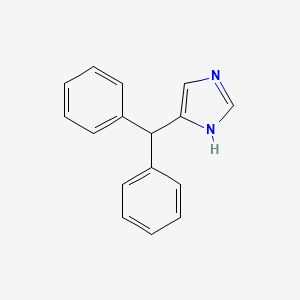
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
